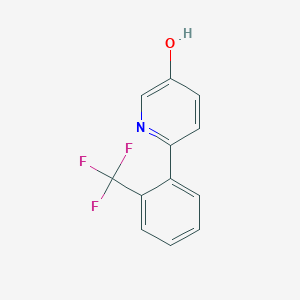
6-Amino-3-(2-trifluoromethylphenyl)picolinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-3-(2-trifluoromethylphenyl)picolinic acid (6-ATFPA) is an organic compound that has been used for a variety of scientific and medical applications. 6-ATFPA is a compound with a unique structure that has been found to be beneficial in a number of ways. It is an important component of many research studies and has been used in a variety of laboratory experiments.
科学研究应用
6-Amino-3-(2-trifluoromethylphenyl)picolinic acid, 95% has been used in a variety of scientific research applications. It has been used as a model compound to study the structure and reactivity of trifluoromethylphenols. It has also been used to study the reactivity of carboxylic acids and amines. Additionally, 6-Amino-3-(2-trifluoromethylphenyl)picolinic acid, 95% has been used to study the effects of fluorinated molecules on enzyme activity. It has also been used to study the effects of fluorinated molecules on protein folding.
作用机制
The mechanism of action of 6-Amino-3-(2-trifluoromethylphenyl)picolinic acid, 95% is not fully understood. However, it is believed that the trifluoromethylphenol moiety of 6-Amino-3-(2-trifluoromethylphenyl)picolinic acid, 95% is responsible for its biological activity. It is thought to interact with proteins and enzymes in the body, which can lead to changes in the biochemical and physiological processes. Additionally, the picolinic acid moiety of 6-Amino-3-(2-trifluoromethylphenyl)picolinic acid, 95% is believed to be involved in the binding of the compound to proteins and enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Amino-3-(2-trifluoromethylphenyl)picolinic acid, 95% are not fully understood. However, it has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the body. Additionally, 6-Amino-3-(2-trifluoromethylphenyl)picolinic acid, 95% has been found to have an inhibitory effect on the enzyme tyrosinase, which is involved in the production of melanin in the body. It has also been found to have an inhibitory effect on the enzyme lipase, which is involved in the breakdown of fats in the body.
实验室实验的优点和局限性
The advantages of using 6-Amino-3-(2-trifluoromethylphenyl)picolinic acid, 95% in laboratory experiments are that it is relatively easy to synthesize, it is relatively stable, and it is relatively non-toxic. Additionally, it is relatively inexpensive and can be easily obtained from a variety of sources. The main limitation of using 6-Amino-3-(2-trifluoromethylphenyl)picolinic acid, 95% in laboratory experiments is that the mechanism of action is not fully understood. Therefore, it is difficult to accurately predict the effects of 6-Amino-3-(2-trifluoromethylphenyl)picolinic acid, 95% on biochemical and physiological processes.
未来方向
There are a number of potential future directions for 6-Amino-3-(2-trifluoromethylphenyl)picolinic acid, 95% research. These include further research into the mechanism of action of 6-Amino-3-(2-trifluoromethylphenyl)picolinic acid, 95%, research into the effects of 6-Amino-3-(2-trifluoromethylphenyl)picolinic acid, 95% on other enzymes and proteins, research into the therapeutic potential of 6-Amino-3-(2-trifluoromethylphenyl)picolinic acid, 95%, and research into the potential toxicological effects of 6-Amino-3-(2-trifluoromethylphenyl)picolinic acid, 95%. Additionally, further research into the synthesis of 6-Amino-3-(2-trifluoromethylphenyl)picolinic acid, 95% could lead to improved yields and cheaper production costs.
合成方法
The synthesis of 6-Amino-3-(2-trifluoromethylphenyl)picolinic acid, 95% is typically done using a two-step process. The first step utilizes an acid-catalyzed reaction between 6-amino-3-trifluoromethylphenol and picolinic acid. This reaction produces 6-Amino-3-(2-trifluoromethylphenyl)picolinic acid, 95% and water. The second step involves a base-catalyzed reaction between 6-Amino-3-(2-trifluoromethylphenyl)picolinic acid, 95% and a second trifluoromethylphenol. This reaction produces an intermediate product which is then hydrolyzed to yield 6-Amino-3-(2-trifluoromethylphenyl)picolinic acid, 95% and water. The two-step synthesis process has been optimized for high yields and is a reliable method for producing 6-Amino-3-(2-trifluoromethylphenyl)picolinic acid, 95%.
属性
IUPAC Name |
6-amino-3-[2-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2/c14-13(15,16)9-4-2-1-3-7(9)8-5-6-10(17)18-11(8)12(19)20/h1-6H,(H2,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKQJGACJOBTHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N=C(C=C2)N)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(2-trifluoromethylphenyl)picolinic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[5-(Methoxycarbonyl)thiophen-3-yl]nicotinic acid, 95%](/img/structure/B6415107.png)

![5-Hydroxy-2-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95%](/img/structure/B6415117.png)









